molecular formula C17H21NO4 B3102020 Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate CAS No. 141099-44-7

Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate

Cat. No. B3102020
CAS RN: 141099-44-7
M. Wt: 303.35 g/mol
InChI Key: BXPUWQRRZMYRCO-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate” is a chemical compound with the molecular formula C17H21NO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Syntheses and Chemical Transformations

  • The compound is involved in the synthesis of 6-acylcoumarins through highly regioselective Fries rearrangements, contributing to the total syntheses of natural linear acylcoumarins like geijerin and dehydrogeijerin (Cairns, Harwood, & Astles, 1992).
  • It plays a role in the synthesis of organic compounds with potential in nonlinear optical applications, as seen in the study on the linear and nonlinear optical properties of a related ester compound (Nakatani, Hayashi, & Hidaka, 1992).

Optical and Material Properties

  • Research into 3-aryl-2-cyano acrylamide derivatives, which are structurally related, demonstrates variations in optical properties due to different stacking modes, highlighting the significance of molecular structure in determining the photophysical characteristics of organic compounds (Song et al., 2015).

Crystal Structure Analysis

  • The crystal structure of a closely related compound was elucidated, providing insights into molecular conformation and intermolecular interactions, which are crucial for understanding the reactivity and properties of such molecules (Mantelingu et al., 2007).

properties

IUPAC Name

methyl 3-cyano-3-(3-cyclopentyloxy-4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-20-15-8-7-12(13(11-18)10-17(19)21-2)9-16(15)22-14-5-3-4-6-14/h7-9,13-14H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPUWQRRZMYRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)C#N)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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